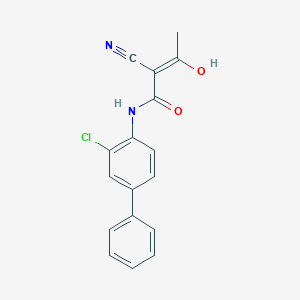

Dhodh-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClN2O2 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |

InChI |

InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |

InChI Key |

OVZOHAXVUVNPQF-KAMYIIQDSA-N |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Dhodh-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-3 has been identified as a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for the treatment of parasitic infections like malaria.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory effects, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of DHODH

This compound exerts its primary effect through the direct inhibition of Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone electron acceptor.[3] By blocking the function of DHODH, this compound effectively halts the pyrimidine biosynthesis pathway, leading to a depletion of the intracellular pool of pyrimidines (uridine and cytidine). This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately leading to cell cycle arrest and the suppression of cell proliferation.[1]

This compound, also referred to as compound 3 in the primary literature, was developed through a structure-based design approach aimed at optimizing the binding to the ubiquinone binding cavity of DHODH.[1]

Quantitative Data

The inhibitory potency of this compound against human DHODH has been quantitatively determined through enzymatic assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Target Enzyme |

| IC50 | 261 nM | Human DHODH (HsDHODH) |

| Kiapp | 32 nM | Human DHODH (HsDHODH) |

Table 1: Inhibitory constants of this compound against human Dihydroorotate Dehydrogenase. Data sourced from MedchemExpress and TargetMol, referencing Davies M, et al. J Med Chem. 2009.[1][2]

Signaling Pathways and Cellular Effects

The inhibition of DHODH by compounds such as this compound initiates a cascade of downstream cellular events and modulates several key signaling pathways.

Primary Signaling Pathway: Pyrimidine Biosynthesis Inhibition

The central mechanism of action is the direct inhibition of the de novo pyrimidine biosynthesis pathway. This leads to a reduction in the cellular pool of UMP, a precursor for all other pyrimidine nucleotides.

Downstream Cellular Consequences

The depletion of pyrimidines resulting from DHODH inhibition leads to a variety of cellular responses, including:

-

Cell Cycle Arrest: Rapidly proliferating cells are highly dependent on a constant supply of nucleotides for DNA replication. Pyrimidine starvation induced by DHODH inhibition typically leads to an arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death (apoptosis) in cancer cells.

-

Modulation of Gene Expression: The reduction in nucleotide pools can affect transcriptional processes and lead to changes in the expression of various genes, including those involved in cell growth and survival.

References

A Technical Guide to Cellular Target Engagement of DHODH Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methods used to confirm and quantify the engagement of small molecule inhibitors with their intracellular target, Dihydroorotate Dehydrogenase (DHODH). Using the potent and selective inhibitor Brequinar as a representative example, this document details the underlying principles, experimental protocols, and data interpretation for key target engagement assays.

Introduction: DHODH as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a compelling therapeutic target for oncology, autoimmune diseases, and viral infections.[1]

Inhibitors of DHODH, such as Brequinar and Leflunomide, function by binding to the enzyme and blocking its catalytic activity, thereby depleting the cellular pool of pyrimidines necessary for proliferation.[2] Verifying that a compound directly binds to and occupies its intended target within a complex cellular environment is a crucial step in drug development. This process, known as target engagement, links a molecule's chemical properties to its biological effects and helps validate its mechanism of action.

The De Novo Pyrimidine Biosynthesis Pathway

The diagram below illustrates the central role of DHODH in the de novo synthesis of pyrimidines. The pathway begins with glutamine and bicarbonate and proceeds through several enzymatic steps to produce Uridine Monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH's location in the inner mitochondrial membrane links this pathway to the electron transport chain.

Quantitative Analysis of Inhibitor Potency

The potency of a DHODH inhibitor is typically first assessed using biochemical assays with purified enzyme. This provides a direct measure of the compound's intrinsic ability to inhibit the target. While cellular target engagement data for Brequinar is not widely available in public literature, its potent in vitro activity is well-documented.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Brequinar (DUP-785) | Human DHODH | Enzymatic Assay | 5.2 | [3][4] |

| Brequinar | Human DHODH | Enzymatic Assay | ~20 | [5] |

| Teriflunomide | Human DHODH | Enzymatic Assay | 411 | [6] |

Table 1: In Vitro Inhibitory Potency of Selected DHODH Inhibitors.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or tissue lysates. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation than the unbound protein.

CETSA Experimental Workflow

The CETSA workflow involves treating live cells with the compound, heating the cells across a temperature gradient, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Detailed Experimental Protocol: CETSA

This protocol provides a general framework for performing a CETSA experiment to assess Brequinar's engagement with DHODH.

-

Cell Culture: Culture a human cell line known to express DHODH (e.g., HL-60, HCT-116) to approximately 80% confluency.

-

Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with the desired concentration of Brequinar (e.g., 1-10 µM) and a control batch with vehicle (DMSO). Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Heating Step: Aliquot the treated and control cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes) across a defined gradient (e.g., 46°C to 64°C). Include an unheated control.

-

Cell Lysis: Lyse the cells to release soluble proteins. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Aggregates: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

-

Detection by Western Blot: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for DHODH, followed by a secondary antibody conjugated to HRP. Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensity for DHODH at each temperature point. Normalize the data to the unheated control (100% soluble). Plot the normalized intensity versus temperature for both the Brequinar-treated and vehicle-treated samples to generate melting curves. The difference in the midpoint of these curves (Tm) represents the thermal shift (ΔTm).

Isothermal Dose-Response (ITDR) CETSA

To determine the cellular potency (EC50) of a compound, an isothermal dose-response (ITDR) experiment is performed. Cells are treated with a range of compound concentrations and then heated to a single, fixed temperature that causes significant but not complete protein denaturation. The resulting dose-dependent stabilization of the target protein is measured.

| Compound | Target | Assay Type | ΔTm (°C) | Cellular EC50 (nM) |

| Brequinar | DHODH | CETSA Melt Curve | Data not available | - |

| Brequinar | DHODH | ITDR-CETSA | - | Data not available |

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a highly sensitive, ratiometric method to quantify compound binding to a specific protein target in living cells.

Principle of NanoBRET™

The assay relies on energy transfer between a bioluminescent donor, NanoLuc® (Nluc) luciferase, and a fluorescent acceptor. The target protein (DHODH) is expressed in cells as a fusion with Nluc. A cell-permeable fluorescent ligand, known as a tracer, is designed to bind reversibly to the target protein. When the tracer binds to the DHODH-Nluc fusion, the fluorescent acceptor is brought into close proximity (<10 nm) to the Nluc donor. Upon addition of a substrate, the Nluc enzyme emits light, which excites the tracer, causing it to fluoresce. This energy transfer is measured as the BRET signal.

An unlabeled test compound (e.g., Brequinar) that binds to the same site on DHODH will compete with and displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Detailed Experimental Protocol: NanoBRET™

This protocol outlines the steps for developing and performing a NanoBRET assay for DHODH, assuming a suitable tracer is available.

-

Vector Construction: Clone the full-length human DHODH gene into a vector containing the NanoLuc® luciferase gene to create a DHODH-Nluc fusion construct.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the DHODH-Nluc expression vector.

-

Cell Plating: After 24 hours, harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.

-

Compound Dosing: Prepare serial dilutions of Brequinar in Opti-MEM. Add the diluted compound to the appropriate wells and incubate under standard cell culture conditions.

-

Tracer Addition: Add the DHODH-specific fluorescent tracer at a predetermined optimal concentration (typically near its EC50) to all wells. Equilibrate the plate.

-

Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells to initiate the reaction.

-

Measurement: Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 460nm) and an acceptor emission filter (e.g., 618nm).

-

Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data to vehicle (DMSO) and no-tracer controls. Plot the normalized BRET ratio against the log of the Brequinar concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Compound | Target | Assay Type | Cellular IC50 (nM) |

| Brequinar | DHODH-Nluc | NanoBRET™ TE | Data not available |

Table 3: Cellular Target Engagement Data from NanoBRET™. The development of a specific NanoBRET™ assay for DHODH has not been reported in the public literature, thus no quantitative data is available.

Conclusion

Confirming that a drug candidate engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. Technologies like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ provide robust, quantitative methods to measure this critical interaction. While Brequinar is a well-established, potent inhibitor of purified DHODH, this guide highlights the specific experimental frameworks required to translate that biochemical potency into a quantitative measure of cellular target engagement. The detailed protocols and workflows provided serve as a practical resource for researchers aiming to validate the mechanism of action for novel DHODH inhibitors and other small molecules.

References

- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

Dhodh-IN-3 Binding Site on Dihydroorotate Dehydrogenase (DHODH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-3 is a potent inhibitor of human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of pyrimidines required for DNA and RNA synthesis. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the binding site of this compound on DHODH, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

This compound Binding Site and Interactions

This compound binds to the ubiquinone binding cavity of human DHODH.[1] While a co-crystal structure of this compound specifically with DHODH is not publicly available, analysis of crystal structures of DHODH in complex with other inhibitors that target the same pocket allows for a detailed inference of the binding interactions. This tunnel-like binding site is a hydrophobic channel located at the N-terminal domain of the enzyme, leading to the flavin mononucleotide (FMN) cofactor.

The binding of inhibitors in this pocket is primarily driven by hydrophobic interactions with a number of key amino acid residues. Additionally, hydrogen bonds and water-mediated interactions contribute to the stability of the enzyme-inhibitor complex.

Key Amino Acid Residues in the Ubiquinone Binding Pocket:

Based on the analysis of various DHODH-inhibitor complexes, the following residues are critical for inhibitor binding and are likely involved in the interaction with this compound:

-

Hydrophobic Interactions: The inhibitor is expected to form extensive hydrophobic contacts with residues such as Met43, Leu46, Leu58, Phe62, Phe98, Met111, and Leu359.

-

Hydrogen Bonding: Key residues capable of forming hydrogen bonds with inhibitors include Tyr38 and Arg136. These interactions are crucial for the orientation and affinity of the inhibitor within the binding site.

The specific interactions of this compound within this pocket will be dictated by its unique chemical structure, but it is anticipated to engage with a combination of these hydrophobic and hydrogen-bonding residues to achieve its potent inhibitory activity.

Quantitative Binding Data

The inhibitory potency of this compound against human DHODH has been quantified through enzymatic assays. The available data is summarized in the table below.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 261 nM | Human | In vitro enzyme assay | [1] |

| Kiapp | 32 nM | Human | In vitro enzyme assay | [1] |

Table 1: Quantitative Binding Data for this compound with Human DHODH. IC50 represents the half-maximal inhibitory concentration, and Kiapp is the apparent inhibition constant.

Experimental Protocols

DHODH Enzyme Inhibition Assay (DCIP-based)

This colorimetric assay measures the activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

This compound or other test inhibitors

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ10) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600-620 nm

Procedure:

-

Prepare Reagents: Dissolve DHO, CoQ10, and DCIP in the assay buffer to their final desired concentrations. Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of recombinant human DHODH to each well. Add the desired concentrations of this compound or control vehicle (e.g., DMSO) to the wells. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: To start the enzymatic reaction, add a mixture of DHO, CoQ10, and DCIP to each well.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600-620 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the DHODH activity.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human DHODH (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified recombinant human DHODH in the immobilization buffer over the activated surface to achieve covalent coupling via amine groups.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized DHODH surface at a constant flow rate.

-

Monitor the association phase in real-time as the inhibitor binds to the enzyme.

-

-

Dissociation:

-

After the association phase, switch back to flowing only the running buffer over the sensor surface.

-

Monitor the dissociation of the this compound from the DHODH in real-time.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

X-ray Crystallography of DHODH-Inhibitor Complex

This technique is used to determine the three-dimensional structure of the protein-inhibitor complex at atomic resolution.

Procedure:

-

Protein Expression and Purification: Express and purify a high concentration of soluble and stable human DHODH.

-

Crystallization:

-

Co-crystallization: Mix the purified DHODH with a molar excess of this compound and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts.

-

Soaking: Alternatively, grow crystals of apo-DHODH first and then soak them in a solution containing this compound.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron beamline.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known DHODH structure as a search model.

-

-

Model Building and Refinement:

-

Build the atomic model of the DHODH-Dhodh-IN-3 complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

-

Structure Analysis: Analyze the final structure to identify the specific interactions between this compound and the amino acid residues of the DHODH binding site.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for the characterization of a DHODH inhibitor like this compound.

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Caption: General workflow for the characterization of a DHODH inhibitor.

References

Dhodh-IN-3: A Potent Inhibitor of Pyrimidine Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Dhodh-IN-3, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), on the pyrimidine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of DHODH inhibitors.

Introduction

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital biomolecules. Dihydroorotate dehydrogenase (DHODH) is a key, rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a promising therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[4] this compound is a potent inhibitor of human DHODH (HsDHODH), effectively blocking the pyrimidine biosynthesis pathway.[5]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH. This enzyme is located on the inner mitochondrial membrane and is a key component of the electron transport chain.[3] this compound binds to the ubiquinone binding site of DHODH, preventing the natural substrate, dihydroorotate, from being oxidized to orotate.[5] This blockade leads to a depletion of the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell cycle arrest and a reduction in cell proliferation.[6]

Quantitative Data

The inhibitory potency of this compound against human DHODH has been quantitatively determined through in vitro enzymatic assays. The key parameters are summarized in the table below.

| Parameter | Value | Enzyme | Source |

| IC50 | 261 nM | Human DHODH (HsDHODH) | [5] |

| Kiapp | 32 nM | Human DHODH (HsDHODH) | [5] |

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the DHODH enzyme activity. Kiapp (Apparent inhibition constant): An indicator of the binding affinity of this compound to the DHODH enzyme.

Signaling Pathway

The inhibition of DHODH by this compound has a direct impact on the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the pathway and the point of inhibition.

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

DHODH Enzyme Inhibition Assay

This protocol describes an in vitro assay to determine the IC50 value of this compound against recombinant human DHODH. The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (N-terminally truncated)

-

This compound

-

L-Dihydroorotic acid

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well clear-bottom microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for the no-inhibitor control) to each well.

-

Add 48 µL of the assay buffer containing recombinant human DHODH to each well to a final concentration of 0.02 µg per well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Prepare the substrate mixture containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 30°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the DHODH enzyme inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, HL-60)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a potent and specific inhibitor of human DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt nucleotide synthesis makes it a valuable research tool for studying cellular metabolism and a potential therapeutic candidate for diseases characterized by rapid cell proliferation. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other DHODH inhibitors.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of a Novel DHODH Inhibitor: A Technical Overview

Abstract

This document provides a comprehensive technical guide on the discovery, synthesis, and characterization of potent inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Due to the absence of publicly available data for a specific molecule designated "Dhodh-IN-3," this whitepaper will use a representative DHODH inhibitor, herein referred to as Dhodh-IN-X , to illustrate the core principles and methodologies involved in the development of this class of therapeutic agents. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction to DHODH as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[4][5] This dependency makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[3][6][7] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell proliferation.[3][5] Several DHODH inhibitors have been developed, including the FDA-approved drugs leflunomide and its active metabolite teriflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3][4][6]

The Discovery of Potent DHODH Inhibitors

The discovery of novel DHODH inhibitors often begins with high-throughput screening of compound libraries to identify initial hits. These hits are then optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. For instance, a novel class of human DHODH inhibitors was identified through in vitro screening of an in-house library, leading to compounds with a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][3][8]triazol-4-one scaffold.[9] Another approach involves cell-based phenotypic screening, which led to the discovery of indoluidin D and its derivatives as DHODH inhibitors that promote myeloid differentiation.[10]

The following workflow outlines a typical discovery process for a novel DHODH inhibitor like Dhodh-IN-X.

Synthesis of DHODH Inhibitors

The chemical synthesis of DHODH inhibitors varies depending on the specific chemical scaffold. Many potent inhibitors, such as brequinar and its analogs, are based on a quinoline carboxylic acid core.[11] The synthesis of such compounds often involves a multi-step process. For example, a general synthesis of a brequinar analog might involve the construction of the quinoline ring system followed by the introduction of various substituents to explore structure-activity relationships. A detailed synthetic scheme for a hypothetical Dhodh-IN-X, based on known synthetic routes for similar compounds, is provided in the experimental protocols section.

In Vitro Biological Activity

The potency of DHODH inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the purified enzyme. The table below summarizes the in vitro activity of several known DHODH inhibitors against human DHODH (hDHODH).

| Compound | IC50 (nM) for hDHODH | Reference |

| Brequinar | 10 - 12 | [12][13] |

| Teriflunomide | 262 | [12] |

| Vidofludimus | 141 | [12] |

| FF1215T | 9 | [12] |

| MEDS433 | 1.2 | [14] |

| DHODH-IN-16 | 0.396 | [1] |

| DHODH-IN-17 | 400 | [1] |

Signaling Pathway Modulation

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of UMP, a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, compounds like Dhodh-IN-X block this pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest, particularly at the S-phase, and can induce apoptosis in rapidly dividing cells.[5][11] Some studies have also suggested a link between DHODH and other signaling pathways, such as the Wnt/β-catenin pathway.[8]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the effect of its inhibition.

Experimental Protocols

General Synthetic Route for a Brequinar-like DHODH Inhibitor (Dhodh-IN-X)

The synthesis of a Dhodh-IN-X, a hypothetical brequinar analog, could be achieved through a multi-step synthetic sequence. A representative protocol is outlined below. Note: This is a generalized procedure and would require optimization for specific analogs.

-

Step 1: Condensation Reaction: An appropriately substituted aniline is condensed with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

-

Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate ester.

-

Step 3: Halogenation: The 4-hydroxy group is converted to a 4-chloroquinoline derivative using a chlorinating agent such as phosphoryl chloride.

-

Step 4: Suzuki Coupling: The 2-position of the quinoline ring (if appropriately functionalized with a halide) is subjected to a Suzuki coupling reaction with a desired boronic acid to introduce structural diversity.

-

Step 5: Saponification: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide to yield the final product, Dhodh-IN-X.

In Vitro hDHODH Inhibition Assay

The inhibitory activity of Dhodh-IN-X against human DHODH can be determined using a colorimetric assay that monitors the reduction of a dye.[15][16]

-

Reagents and Materials: Recombinant human DHODH, dihydroorotate, decylubiquinone, 2,6-dichloroindophenol (DCIP), Tris-HCl buffer, Triton X-100, and the test compound (Dhodh-IN-X).

-

Assay Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, DCIP, and decylubiquinone.

-

Varying concentrations of Dhodh-IN-X are added to the wells of a microplate.

-

The reaction is initiated by the addition of dihydroorotate and recombinant hDHODH.

-

The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[17]

Cell Proliferation Assay

The effect of Dhodh-IN-X on the proliferation of cancer cell lines can be assessed using various methods, such as the MTT or CellTiter-Glo assay.

-

Cell Culture: Cancer cells (e.g., A549, HL-60) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Dhodh-IN-X for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured according to the manufacturer's protocol.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Conclusion

DHODH remains a highly viable target for the development of new therapeutics. The discovery and optimization of potent and selective inhibitors, exemplified here by the hypothetical Dhodh-IN-X, require a multidisciplinary approach encompassing high-throughput screening, medicinal chemistry, and robust biological evaluation. The methodologies and data presented in this guide provide a framework for the continued exploration of DHODH inhibitors as a promising class of drugs for a variety of diseases characterized by rapid cell proliferation.

References

- 1. glpbio.com [glpbio.com]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. ashpublications.org [ashpublications.org]

- 13. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unito.it [iris.unito.it]

- 15. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. ww2.amstat.org [ww2.amstat.org]

Structure-Activity Relationship of DHODH Inhibitors: A Technical Guide

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] Consequently, DHODH plays a vital role in the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[2][4] This dependency makes DHODH a compelling therapeutic target for the development of drugs for cancer, autoimmune diseases, and viral infections.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a class of DHODH inhibitors, offering insights for researchers and professionals in drug development. While the specific compound "Dhodh-IN-3" did not yield public data, we will explore the SAR of a well-characterized series of 4-thiazolidinone derivatives to exemplify the principles of DHODH inhibitor design.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the fourth and only redox step in this pathway, located in the inner mitochondrial membrane.[2][6] Its activity is linked to the electron transport chain.[7][8]

Structure-Activity Relationship of 4-Thiazolidinone Derivatives

A series of 4-thiazolidinone derivatives have been identified as novel inhibitors of human DHODH (hDHODH).[4] The core scaffold and the substitutions at various positions (R, R1, and R2) are crucial for their inhibitory activity.

Core Scaffold:

The foundational chemical structure for this series is the 4-thiazolidinone ring.

Quantitative SAR Data

The inhibitory activities of the synthesized 4-thiazolidinone derivatives against hDHODH are summarized below. The data highlights how different functional groups at the R, R1, and R2 positions influence the half-maximal inhibitory concentration (IC50).

| Compound | R | R1 | R2 | IC50 (µM)[4] |

| 26 | 4-Cl-Ph | CN | COOEt | 1.75 |

| 31 | 3-CF3-Ph | CN | COOEt | 1.12 |

Note: This table presents a selection of the most potent compounds discussed in the cited literature for illustrative purposes.

Key SAR Insights:[4]

-

R1 Position: A cyano (CN) group at the R1 position appears to be favorable for inhibitory activity.

-

R2 Position: An ester group (COOEt) at the R2 position contributes positively to the bioactivity.

-

R Position (Phenyl Group Substitutions): Hydrophobic substitutions at the para- or meta-positions of the phenyl group at R are beneficial for improving inhibitory potency. For instance, the electron-withdrawing groups chlorine (Cl) at the para-position (compound 26) and trifluoromethyl (CF3) at the meta-position (compound 31) resulted in significant inhibitory activity.

Experimental Protocols

In Vitro hDHODH Inhibition Assay

The following is a detailed methodology for a typical in vitro assay to determine the inhibitory activity of compounds against hDHODH.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-dihydroorotate (substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Coenzyme Q10

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

-

Reaction Mixture Preparation: The assay buffer, recombinant hDHODH enzyme, and Coenzyme Q10 are mixed in the wells of a 96-well plate.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture and incubated for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate L-dihydroorotate and the electron acceptor DCIP.

-

Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of DHODH inhibitors.

Binding Mode of 4-Thiazolidinone Derivatives

Binding mode analysis suggests that potent 4-thiazolidinone derivatives interact with key residues in the hDHODH active site.[4] For example, compound 31 is predicted to form a hydrogen bond with the amino acid residue Tyr38.[4] Additionally, a water-mediated hydrogen bond with Ala55 may also be crucial for maintaining the bioactivity of this series of compounds.[4] These interactions help to anchor the inhibitor within the binding pocket, leading to the effective blockade of enzyme function.

Conclusion

The structure-activity relationship studies of 4-thiazolidinone derivatives provide valuable insights into the design of novel and potent hDHODH inhibitors. The key takeaways include the importance of a cyano group at the R1 position, an ester moiety at the R2 position, and hydrophobic substitutions on the phenyl ring at the R position for enhanced inhibitory activity.[4] Further optimization of these chemical features, guided by an understanding of the binding mode interactions, holds the potential for the development of more effective therapeutic agents targeting DHODH for the treatment of various proliferative diseases.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of DHODH Enhances Replication-Associated Genomic Instability and Promotes Sensitivity in Endometrial Cancer [mdpi.com]

In Vitro Characterization of Dhodh-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the in vitro characterization of Dhodh-IN-3, a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH). This document summarizes key quantitative data, outlines representative experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Quantitative Data

This compound has been identified as a potent inhibitor of human DHODH. The key in vitro inhibitory activities are summarized in the table below.

| Parameter | Value | Target | Reference |

| IC50 | 261 nM | Human DHODH (HsDHODH) | [1][2] |

| Kiapp | 32 nM | Human DHODH (HsDHODH) | [1][2] |

Mechanism of Action

This compound targets Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3] By inhibiting DHODH, this compound disrupts the production of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells, which are often highly dependent on this pathway.[1] The enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP).[3]

Experimental Protocols

While the specific, detailed experimental protocol for the characterization of this compound is not publicly available, a representative methodology for a DHODH enzyme inhibition assay is provided below based on common practices in the field.

Representative DHODH Enzyme Inhibition Assay Protocol:

This protocol describes a fluorescence-based assay to determine the enzymatic activity of DHODH and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotate (DHO) - Substrate

-

Resazurin - Indicator

-

Flavin mononucleotide (FMN) - Cofactor

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Tween-20)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the human DHODH enzyme to all wells except the negative control and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrates (L-DHO and resazurin) and the cofactor (FMN) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Measure the fluorescence of resorufin, the product of resazurin reduction, using a fluorescence plate reader (e.g., excitation at 560 nm and emission at 590 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a DHODH inhibitor.

Signaling Pathway

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH inhibition impedes glioma stem cell proliferation, induces DNA damage, and prolongs survival in orthotopic glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

Cellular Pathways Modulated by Dhodh-IN-3 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1] Consequently, DHODH has emerged as a promising therapeutic target in oncology.[2][3] Dhodh-IN-3 is a potent inhibitor of human DHODH (HsDHODH), positioning it as a valuable tool for research and potential drug development. This technical guide provides an in-depth overview of the cellular pathways modulated by treatment with potent DHODH inhibitors like this compound, supported by experimental protocols and data presentation. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected cellular effects based on its high potency and the well-documented activities of other DHODH inhibitors.

This compound: A Potent DHODH Inhibitor

This compound has been identified as a potent inhibitor of human DHODH. The key inhibitory activities are summarized in the table below.

| Compound | Target | IC50 | Kiapp | Chemical Formula | CAS Number |

| This compound | Human Dihydroorotate Dehydrogenase (HsDHODH) | 261 nM[4] | 32 nM[4] | C17H13CLN2O2[4] | 1148126-04-8[4] |

Core Cellular Pathway Modulated by this compound

The primary cellular pathway targeted by this compound is the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound blocks the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[3][5]

Downstream Cellular Consequences of DHODH Inhibition

The depletion of the pyrimidine pool resulting from DHODH inhibition triggers a cascade of downstream cellular effects, primarily impacting highly proliferative cells.

Cell Cycle Arrest

A hallmark of DHODH inhibition is the induction of cell cycle arrest, most commonly in the S-phase.[1][6] This is a direct consequence of insufficient deoxy-pyrimidine triphosphates (dCTP and dTTP) required for DNA replication.[6]

Induction of Apoptosis

Prolonged pyrimidine starvation and the resulting replication stress can lead to the activation of apoptotic pathways.[7][8] Inhibition of DHODH has been shown to induce apoptosis in various cancer cell lines, often characterized by the cleavage of caspase-3 and PARP.[9]

Modulation of Other Signaling Pathways

Recent studies have indicated that DHODH inhibition can impact other signaling pathways, suggesting a broader role for this enzyme beyond pyrimidine synthesis.

-

mTOR Pathway: DHODH inhibition has been shown to regulate the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. This interaction can synergize with other anticancer agents to induce ferroptosis.[4]

-

Wnt/β-catenin Signaling: Some evidence suggests a link between DHODH and the Wnt/β-catenin signaling pathway, where DHODH inhibition can lead to the degradation of β-catenin, thereby suppressing cancer cell growth.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.

DHODH Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH.

Protocol:

-

A recombinant N-terminally truncated human DHODH enzyme is used.

-

The standard assay mixture contains 60 µM 2,6-dichloroindophenol (DCIP), 50 µM decylubiquinone, and 100 µM dihydroorotate in an assay buffer (50 mM Tris-HCl, 150 mM potassium chloride, 0.1% Triton X-100, pH 8.0).[10]

-

The DHODH enzyme, with or without varying concentrations of this compound, is added to the assay mixture.

-

The reaction is initiated by the addition of dihydroorotate.

-

The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time at 30°C.[10]

-

IC50 values are calculated from the dose-response curves.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol (using CCK-8/WST-8):

-

Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[4]

-

Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 24, 48, or 72 hours.[4]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 reagent to each well.[4]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[11]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Treat cells with this compound or vehicle control for 24, 48, or 72 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.[12]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.[14]

-

The data is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key apoptosis-related proteins.

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[16][17]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

Conclusion

This compound is a potent inhibitor of human DHODH, and as such, it is expected to modulate cellular pathways in a manner consistent with other potent inhibitors of this enzyme. The primary effect of this compound treatment is the depletion of the cellular pyrimidine pool, leading to cell cycle arrest, particularly in the S-phase, and the induction of apoptosis in rapidly proliferating cells. Furthermore, emerging evidence suggests that DHODH inhibition may have broader effects on cellular signaling, including the mTOR and Wnt/β-catenin pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific cellular and molecular consequences of this compound treatment in various cancer models. Further research into this compound and similar compounds will be crucial for elucidating the full therapeutic potential of targeting DHODH in cancer.

References

- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mesamalaria.org [mesamalaria.org]

- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 17. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Pharmacological Properties of Dhodh-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-3 is a potent, small-molecule inhibitor of human dihydroorotate dehydrogenase (HsDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, as well as for the survival of certain parasites like Plasmodium falciparum, the causative agent of malaria. By targeting HsDHODH, this compound disrupts the synthesis of pyrimidines, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Pharmacological Data

The inhibitory activity of this compound against human DHODH has been quantitatively characterized, revealing it to be a nanomolar-range inhibitor. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 261 nM | Human DHODH (HsDHODH) | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the enzyme's activity. |

| Kiapp | 32 nM | Human DHODH (HsDHODH) | The apparent dissociation constant, reflecting the binding affinity of this compound to the ubiquinone binding site of the enzyme. |

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinone binding cavity of dihydroorotate dehydrogenase.[1] This binding event competitively inhibits the interaction of the natural substrate, ubiquinone, which is essential for the catalytic activity of the enzyme. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, this compound leads to a depletion of the intracellular pyrimidine pool, which is critical for the synthesis of DNA and RNA. Consequently, rapidly proliferating cells that rely heavily on this pathway are unable to sustain their growth and replication.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound, as referenced from the primary literature.

Human DHODH Expression and Purification

Recombinant human DHODH (residues 30-396) is expressed in E. coli and purified. The expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification process involves affinity chromatography, followed by further purification steps to ensure a high degree of homogeneity.

DHODH Enzyme Activity Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of a specific electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrate dihydroorotate. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at a specific wavelength (e.g., 600 nm) is measured over time.

Reaction Mixture Components:

-

Buffer (e.g., Tris-HCl)

-

Detergent (e.g., Triton X-100)

-

Coenzyme Q (Decylubiquinone)

-

Dihydroorotate (substrate)

-

DCIP (electron acceptor)

-

Purified HsDHODH enzyme

The IC50 value for this compound is determined by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Determination of Apparent Dissociation Constant (Kiapp)

The apparent dissociation constant (Kiapp) is determined through kinetic studies. Enzyme activity is measured at various concentrations of both the substrate (dihydroorotate) and the inhibitor (this compound). The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis to calculate the Kiapp value.

Potential Therapeutic Applications

The potent inhibition of human DHODH by this compound suggests its potential as a therapeutic agent in diseases characterized by rapid cell proliferation. The primary literature indicates a strong potential for its development in the treatment of malaria, given the reliance of Plasmodium falciparum on the de novo pyrimidine synthesis pathway.[1] Further research may also explore its utility in autoimmune diseases and certain types of cancer.

Conclusion

This compound is a well-characterized, potent inhibitor of human dihydroorotate dehydrogenase with a clear mechanism of action. The provided quantitative data and experimental protocols offer a solid foundation for further preclinical and clinical development. Its potential as an anti-malarial agent is of significant interest and warrants further investigation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway.

References

The Impact of DHODH Inhibition on Cellular Proliferation and Viability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of dihydroorotate dehydrogenase (DHODH) in cell proliferation and viability, and the profound impact of its inhibition. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[5] Consequently, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[2][3] This document provides a comprehensive summary of the effects of DHODH inhibitors on cell proliferation and viability, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Core Concepts of DHODH Inhibition

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and a reduction in cell proliferation.[3][6] Furthermore, DHODH is linked to the mitochondrial electron transport chain, and its inhibition can lead to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and subsequent apoptosis or other forms of programmed cell death like ferroptosis.[2][7][8]

Quantitative Impact of DHODH Inhibitors on Cell Viability

The efficacy of DHODH inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability or enzyme activity by 50%, respectively. The following tables summarize the reported in vitro efficacy of various DHODH inhibitors across different cancer cell lines.

Table 1: EC50 Values of DHODH Inhibitors on Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | EC50 (µM) | Assay |

| A771726 | A375 | Melanoma | 14.52 | XTT |

| A771726 | H929 | Myeloma | 45.78 | XTT |

| A771726 | Ramos | Burkitt's Lymphoma | 5.36 | XTT |

| Brequinar (BQR) | A375 | Melanoma | 0.14 | XTT |

| Brequinar (BQR) | H929 | Myeloma | 0.24 | XTT |

| Brequinar (BQR) | Ramos | Burkitt's Lymphoma | 0.054 | XTT |

Data sourced from a study on DHODH inhibitors targeting c-Myc.[1]

Table 2: IC50/GI50 Values of Novel DHODH Inhibitors

| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | Assay |

| SBL-105 | THP-1 | Acute Myeloid Leukemia | 60.66 | MTT |

| SBL-105 | TF-1 | Acute Myeloid Leukemia | 45.33 | MTT |

| SBL-105 | HL-60 | Acute Myeloid Leukemia | 73.98 | MTT |

| SBL-105 | SKM-1 | Acute Myeloid Leukemia | 86.01 | MTT |

Data sourced from a study on the novel DHODH inhibitor SBL-105.[9]

Table 3: Apoptotic Effect of Meds433 on CML Cells

| Cell Type | Condition | Apoptosis Induction |

| Newly Diagnosed CML CD34+ | Meds433 (starting at 100 nM) | Significant reduction in cell viability |

| Resistant CML CD34+ | Meds433 (starting at 100 nM) | Significant reduction in cell viability |

| K562 and CML-T1 | Meds433 | Induction of apoptosis |

Data sourced from a study on DHODH inhibition in Chronic Myeloid Leukemia.[10]

Key Experimental Protocols

Accurate assessment of the impact of DHODH inhibitors on cell proliferation and viability relies on robust experimental methodologies. Below are detailed protocols for commonly employed assays.

Cell Viability Assays (MTT, XTT, CCK-8)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor (e.g., Dhodh-IN-3) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Reagent Addition:

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

XTT Assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well and incubate for 2-4 hours.

-

CCK-8 Assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 value by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the DHODH inhibitor for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the DHODH inhibitor.[10]

DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH.

-

Enzyme and Compound Preparation: Prepare a reaction mixture containing recombinant human DHODH enzyme.[11] Add varying concentrations of the DHODH inhibitor.

-

Initiation of Reaction: Start the reaction by adding the substrates, such as L-dihydroorotic acid and a suitable electron acceptor like decylubiquinone or 2,6-dichlorophenolindophenol (DCIP).[9][11]

-

Kinetic Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).[9]

-

IC50 Determination: Calculate the percentage of enzyme inhibition at each inhibitor concentration and determine the IC50 value.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by DHODH inhibition and a typical experimental workflow.

Caption: Signaling pathway of DHODH inhibition.

References

- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Dhodh-IN-3's Biological Activity: A Technical Guide

Disclaimer: Publicly available information and scientific literature databases do not contain specific data for a compound designated "Dhodh-IN-3" as of the last update. The following technical guide is a template based on the established biological activity of known Dihydroorotate Dehydrogenase (DHODH) inhibitors. This document is intended to serve as a framework for researchers and drug development professionals to organize and present data once it becomes available for this compound.

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[2][3] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[4][5] Located in the inner mitochondrial membrane, DHODH links pyrimidine synthesis to the electron transport chain.[2][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[1][7]